molecular formula C25H26N2O5S B492563 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine CAS No. 667912-16-5

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

Cat. No.: B492563
CAS No.: 667912-16-5
M. Wt: 466.6g/mol
InChI Key: VBOZSMNZAIGVFE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.

    Synthesis of the Piperazine Core: Piperazine is commercially available but can also be synthesized from ethylenediamine and diethylene glycol.

    Sulfonylation Reaction: The phenyl ring is sulfonylated using a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety is coupled with the piperazine core through a nucleophilic substitution reaction, often using a suitable leaving group like a halide.

    Final Assembly: The o-tolyloxy group is introduced via etherification, typically using an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine can undergo various chemical reactions:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

    Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction Products: Sulfides or amines.

    Substitution Products: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in medicinal chemistry for the development of pharmaceuticals.

Medicine

This compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities. The sulfonyl group is known to enhance the bioavailability and stability of pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine: Lacks the sulfonyl and o-tolyloxy groups, making it less versatile in chemical reactions.

    4-(Phenylsulfonyl)piperazine: Does not have the benzo[d][1,3]dioxole moiety, which reduces its potential interactions in biological systems.

    1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylpiperazine:

Uniqueness

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-19-4-2-3-5-23(19)32-21-7-9-22(10-8-21)33(28,29)27-14-12-26(13-15-27)17-20-6-11-24-25(16-20)31-18-30-24/h2-11,16H,12-15,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOZSMNZAIGVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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